molecular formula C11H11N B8320292 3-(2-Methylpropenyl)benzonitrile

3-(2-Methylpropenyl)benzonitrile

Cat. No.: B8320292
M. Wt: 157.21 g/mol
InChI Key: FXTAMBZYMKNPMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylpropenyl)benzonitrile is a substituted benzonitrile derivative featuring a 2-methylpropenyl group at the para position of the benzonitrile aromatic ring. The 2-methylpropenyl group may enhance lipophilicity and influence binding interactions in biological systems or alter electronic properties in optoelectronic materials .

Properties

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

3-(2-methylprop-1-enyl)benzonitrile

InChI

InChI=1S/C11H11N/c1-9(2)6-10-4-3-5-11(7-10)8-12/h3-7H,1-2H3

InChI Key

FXTAMBZYMKNPMO-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC(=CC=C1)C#N)C

Origin of Product

United States

Comparison with Similar Compounds

4-(4-{[(5R)-2,4-Dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile (5FB)

  • Structure : Contains a trifluoromethyl group and a thiazolidinedione moiety.
  • Activity : Binds to Estrogen-Related Receptor Alpha (ERRα) via hydrogen bonds (ARG 372) and hydrophobic interactions, with a similarity score >0.30 to 55 KEGG compounds .
  • Comparison : The trifluoromethyl group enhances binding affinity and metabolic stability compared to aliphatic substituents like 2-methylpropenyl.

Antitumor Selenium-Containing Tepotinib Derivatives

  • Example: 3-((6-Methoxy-1H-benzofuro[3,2-c]pyrazol-3-yl)amino)benzonitrile (4e)
  • Activity : Exhibits tumor cell growth inhibition via pyrazole and benzofuran motifs.
  • Comparison: The amino-pyrazole substituent improves solubility and target specificity, whereas 2-methylpropenyl may prioritize lipophilicity for membrane penetration .

SARS-CoV-2 Mpro Inhibitors (Compounds 5 and 26)

  • Structures : Differ by propyl (5) vs. cyclopropyl (26) groups on the phenyl ring.
  • Activity : Compound 26 (cyclopropyl) shows enhanced inhibition due to improved steric fit in the Mpro active site.
  • Comparison : 2-Methylpropenyl’s branched structure may similarly optimize steric interactions in enzyme inhibition .

3-(1-Hydroxy-1-methylethyl)benzonitrile

  • Source : Detected in Coffea arabica beans during primary processing.
  • Role: Contributes to flavor profile as a volatile benzenoid.
  • Comparison : The 2-methylpropenyl group’s lower polarity might reduce volatility compared to the hydroxylated derivative, altering its utility in flavor chemistry .

Materials Science

4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile Derivatives

  • Application : Used in OLEDs as thermally activated delayed fluorescence (TADF) materials.

Pharmaceutical Intermediates

2-(3-Benzoylphenyl)propionitrile

  • Role : Intermediate in ketoprofen synthesis.
  • Properties : High stability and solid-state compatibility.
  • Comparison : The benzoyl group enhances π-π stacking, whereas 2-methylpropenyl may facilitate radical reactions in synthesis .

Data Tables

Table 1. Key Properties of Benzonitrile Derivatives

Compound Name Substituent(s) Molecular Weight Key Application Notable Property Reference
5FB Trifluoromethyl, thiazolidine ~450 g/mol ERRα ligand High binding affinity
3-(1-Hydroxy-1-methylethyl)benzonitrile Hydroxy-isopropyl ~175 g/mol Flavor chemistry Volatility in coffee
4e (Antitumor derivative) Amino-pyrazole ~320 g/mol Tumor inhibition Solubility in aqueous media
2-(3-Benzoylphenyl)propionitrile Benzoyl, propionitrile 235 g/mol Pharmaceutical intermediate Solid-state stability
Hypothetical this compound 2-Methylpropenyl ~185 g/mol Broad (inferred) Moderate lipophilicity -

Table 2. Substituent Effects on Activity/Property

Substituent Type Biological Activity Material Property Industrial Utility
Trifluoromethyl Enhanced binding affinity N/A Drug design
Amino-pyrazole Improved solubility N/A Antitumor agents
Hydroxy-isopropyl High volatility N/A Flavor additives
Phenoxazin-carbazole N/A TADF in OLEDs Optoelectronics
2-Methylpropenyl (inferred) Moderate steric effects Potential lipophilicity Versatile intermediate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.